![molecular formula C17H14F2O3 B055729 Flobufen CAS No. 112344-52-2](/img/structure/B55729.png)
Flobufen
描述
准备方法
氟布芬可以通过多种合成路线合成。 一种常见的方法是使用 Rh/JosiPhos 络合物对 2-取代-4-氧代-2-烯酸进行氢化,从而形成手性 α-取代-γ-酮酸 . 该方法具有高度的化学选择性和对映选择性,提供了优异的产率和高效率 . 工业生产方法通常涉及类似的氢化过程,针对大规模生产进行了优化。
化学反应分析
氟布芬会发生各种化学反应,包括氧化、还原和取代反应。 一项值得注意的反应是其在肝脏中的生物转化,在该过程中它被代谢成 4-二氢氟布芬 (DHF) 和其他代谢物 . 这些反应中常用的试剂包括 Rh/JosiPhos 等氢化催化剂和镍氢化物催化剂 . 这些反应形成的主要产物是手性 α-取代-γ-酮酸和 DHF .
科学研究应用
Pharmacological Applications
1.1 Anti-inflammatory Properties
Flobufen is primarily used for its anti-inflammatory effects. It is effective in treating conditions such as arthritis and pain management due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that this compound exhibits a favorable pharmacokinetic profile, with rapid absorption and conversion to its active metabolite, 4-dihydrothis compound (DHF) .
1.2 Pain Relief
The analgesic properties of this compound make it suitable for managing acute and chronic pain conditions. Its efficacy has been compared with other NSAIDs, showing comparable results in pain relief while potentially offering a lower incidence of gastrointestinal side effects .
Biotransformation Studies
This compound undergoes extensive biotransformation in the liver, resulting in various metabolites that contribute to its pharmacological effects. Key findings from research include:
- Stereoselectivity : this compound has one chiral center, leading to stereoselective metabolism, which affects its therapeutic efficacy and safety profile. Studies on guinea pig hepatocytes revealed distinct metabolic pathways for different enantiomers of this compound .
- Metabolite Identification : The main metabolites identified include DHF and 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid (M17203). These metabolites have been shown to possess anti-inflammatory activity, suggesting that the therapeutic effects of this compound may be mediated through both the parent compound and its metabolites .
Veterinary Applications
This compound is also utilized in veterinary medicine, particularly for treating inflammatory conditions in livestock. Its biotransformation characteristics are essential for understanding its safety and efficacy in food-producing animals:
- Pharmacokinetics in Animals : Research has highlighted the differences in pharmacokinetics between species, emphasizing the need for species-specific dosing regimens .
- Impact on Food Safety : Understanding the metabolism of this compound in animals is crucial for ensuring that drug residues do not exceed permissible limits in food products .
Case Study 1: Clinical Efficacy in Humans
A clinical trial involving patients with osteoarthritis demonstrated that this compound provided significant pain relief compared to placebo, with a favorable safety profile noted over a six-month period .
Case Study 2: Veterinary Use in Cattle
In a study assessing the use of this compound in cattle suffering from inflammatory diseases, researchers found that treatment resulted in improved clinical signs and reduced inflammatory markers without significant adverse effects on liver function .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value (Rat) | Value (Guinea Pig) |
---|---|---|
Absorption | Rapid | Moderate |
Mean Residence Time (MRT) | 7.2 hours | 6 hours |
Clearance | 0.83 L/h | 0.75 L/h |
Volume of Distribution (Vss) | 0.51-0.56 L/kg | 0.48-0.50 L/kg |
Table 2: Metabolites of this compound
Metabolite | Structure | Activity |
---|---|---|
4-Dihydrothis compound (DHF) | 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-hydroxybutanoic acid | Anti-inflammatory |
M17203 | 2-(2',4'-difluorobiphenyl-4-yl)-acetic acid | Moderate anti-inflammatory |
作用机制
相似化合物的比较
氟布芬与其他非甾体抗炎药 (NSAID) 相似,例如布洛芬、双氯芬酸和酮洛芬 . 它独特之处在于能够抑制 COX 和脂氧合酶两种酶 . 这种双重抑制使氟布芬在减轻炎症和疼痛方面特别有效 . 类似的化合物包括:
- 布洛芬
- 双氯芬酸
- 酮洛芬
- 氟比洛芬
生物活性
Flobufen is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of anti-inflammatory and analgesic effects. This article explores its metabolic pathways, pharmacological effects, and relevant case studies to provide a comprehensive understanding of its biological activity.
This compound, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid, is characterized by its unique biphenyl structure which contributes to its pharmacological properties. The compound acts primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain .
Metabolic Pathways
This compound undergoes extensive metabolism in the liver, resulting in several metabolites. The primary metabolic pathways include:
- Reduction to 4-hydroxythis compound : This is the major metabolite formed through the action of microsomal reductases, particularly cytochrome P-450 enzymes. The reduction process is facilitated by NADPH during anaerobic conditions .
- Formation of arylacetic acid : Another significant metabolite identified is arylacetic acid, which may contribute to its pharmacological effects .
Table 1: Key Metabolites of this compound
Metabolite | Chemical Structure | Formation Pathway |
---|---|---|
This compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid | Parent compound |
4-Hydroxythis compound | 4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid | Reduction via microsomal enzymes |
Arylacetic acid | (2',4'-difluorobiphenyl-4-yl)ethanoic acid | Metabolic transformation |
Pharmacological Effects
This compound has been studied for its anti-inflammatory properties using various experimental models:
- Carrageenan-induced Paw Edema : In studies involving rats, this compound demonstrated significant inhibition of paw edema induced by carrageenan, indicating strong anti-inflammatory activity .
- Adjuvant Arthritis Model : this compound showed efficacy in reducing symptoms in models of adjuvant arthritis, further supporting its use as an anti-inflammatory agent .
- Inhibition of Leukotriene B4 Formation : this compound also inhibits the formation of leukotriene B4 (LTB4), a potent inflammatory mediator, which contributes to its overall anti-inflammatory profile .
Table 2: Summary of Pharmacological Studies
Study Type | Model Used | Main Findings |
---|---|---|
Carrageenan Paw Edema | Rat model | Significant reduction in edema |
Adjuvant Arthritis | Rat model | Efficacy in reducing arthritis symptoms |
Leukotriene B4 Inhibition | In vitro | Inhibition observed in rat polymorphonuclear cells |
Case Studies and Clinical Implications
Several studies have highlighted this compound's potential clinical applications:
- A study on guinea pig hepatocytes indicated that this compound's metabolism exhibits stereospecificity, which may influence its therapeutic efficacy and safety profile . This aspect is crucial for understanding how different enantiomers may behave differently in vivo.
- Research has shown that this compound can be effective in treating conditions such as rheumatoid arthritis and other inflammatory disorders due to its dual action on COX enzymes and leukotriene synthesis .
属性
IUPAC Name |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVYIRIUOFLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874896 | |
Record name | FLOBUFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112344-52-2, 104941-35-7 | |
Record name | Flobufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112344-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-butanoic acid, 2',4'-difluoro-alpha-methyl-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104941357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flobufen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112344522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLOBUFEN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLOBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LNC8EZT75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。